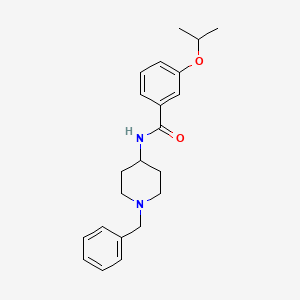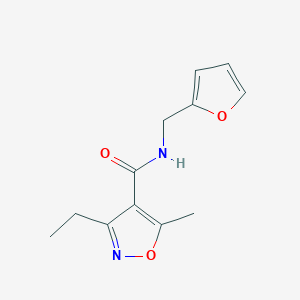![molecular formula C16H21NO5 B4433896 8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4433896.png)
8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as DASB, is a selective serotonin transporter (SERT) ligand. It is widely used in scientific research to study the role of serotonin in various physiological and pathological processes.
Mecanismo De Acción
8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane binds selectively to the SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, 8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This allows researchers to study the role of serotonin in various physiological and pathological processes.
Biochemical and Physiological Effects:
8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to increase serotonin levels in the brain, leading to various biochemical and physiological effects. It has been shown to improve mood, reduce anxiety, and improve cognitive function. It has also been shown to reduce the symptoms of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It is highly selective for SERT, allowing researchers to study the role of serotonin specifically. It is also highly stable and can be easily labeled with radioactive isotopes for PET imaging studies. However, 8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has some limitations as well. It has a relatively short half-life, which limits its use in long-term studies. It is also not suitable for studying the role of other neurotransmitters, as it is highly selective for SERT.
Direcciones Futuras
There are several future directions for research involving 8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One area of research is the role of serotonin in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new SERT ligands with improved selectivity and stability. Additionally, the use of 8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane in combination with other imaging techniques such as magnetic resonance imaging (MRI) and electroencephalography (EEG) may provide new insights into the role of serotonin in various physiological and pathological processes.
Conclusion:
In conclusion, 8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is a selective SERT ligand that is widely used in scientific research to study the role of serotonin in various physiological and pathological processes. Its selective binding to SERT allows for specific study of serotonin, and its stability and labeling with radioactive isotopes make it suitable for PET imaging studies. While it has some limitations, the future directions of research involving 8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane are promising and may lead to new insights into the role of serotonin in various neurological disorders.
Aplicaciones Científicas De Investigación
8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is widely used in scientific research to study the role of serotonin in various physiological and pathological processes. It is commonly used in positron emission tomography (PET) imaging studies to visualize and quantify SERT in the brain. This allows researchers to study the role of serotonin in various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-19-13-4-3-12(11-14(13)20-2)15(18)17-7-5-16(6-8-17)21-9-10-22-16/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFAXXKYTALEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4433818.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4433832.png)
![1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4433837.png)



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433867.png)

![methyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433880.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B4433897.png)

![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)
